molecular formula C8H13ClO3 B13738570 3-(2-(2-(Chloromethoxy)ethoxy)ethoxy)prop-1-yne

3-(2-(2-(Chloromethoxy)ethoxy)ethoxy)prop-1-yne

Cat. No.: B13738570
M. Wt: 192.64 g/mol
InChI Key: PXBRDEQOMGBPGH-UHFFFAOYSA-N
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Description

3-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)prop-1-yne (CAS: Not explicitly provided, referred to as Compound 427 in ) is a chloro-terminated polyether-alkyne derivative. Its structure consists of a propargyl (prop-1-yne) group linked to a triethylene glycol chain with a terminal chlorine atom. This compound serves as a versatile intermediate in organic synthesis, particularly in click chemistry, polymer science, and prodrug development .

Properties

Molecular Formula

C8H13ClO3

Molecular Weight

192.64 g/mol

IUPAC Name

3-[2-[2-(chloromethoxy)ethoxy]ethoxy]prop-1-yne

InChI

InChI=1S/C8H13ClO3/c1-2-3-10-4-5-11-6-7-12-8-9/h1H,3-8H2

InChI Key

PXBRDEQOMGBPGH-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOCCl

Origin of Product

United States

Preparation Methods

The synthesis of 3-(2-(2-(Chloromethoxy)ethoxy)ethoxy)prop-1-yne involves several steps. One common method includes the reaction of propargyl alcohol with ethylene oxide to form 3-(2-(2-hydroxyethoxy)ethoxy)prop-1-yne. This intermediate is then reacted with chloromethyl ether under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-(2-(2-(Chloromethoxy)ethoxy)ethoxy)prop-1-yne undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-(2-(Chloromethoxy)ethoxy)ethoxy)prop-1-yne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-(2-(Chloromethoxy)ethoxy)ethoxy)prop-1-yne involves its interaction with various molecular targets. The chloromethoxy group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The propyne group can participate in click chemistry reactions, forming stable triazole rings. These interactions enable the compound to modify biomolecules and materials, influencing their properties and functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations in Ethoxy-Terminated Propargyl Ethers

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications
3-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)prop-1-yne -Cl C₉H₁₅ClO₃ 206.67 Prodrugs, polymer initiators
3-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)prop-1-yne (CAS: 932741-18-9) -N₃ C₉H₁₅N₃O₃ 213.24 Click chemistry, PROTAC linkers
3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)prop-1-yne -NH₂ C₉H₁₇NO₃ 187.24 Nanoparticle conjugation, bioconjugation
2-(2-(Prop-2-ynyloxy)ethoxy)ethan-1-amine -NH₂ (shorter chain) C₇H₁₃NO₂ 159.18 Surface functionalization
Chloro-Terminated Derivative
  • Reactivity: The terminal -Cl group enables nucleophilic substitution reactions (e.g., with amines or azides). This makes it a precursor for synthesizing azido or amino derivatives .
  • Limitations : Chloro groups are less reactive in click chemistry compared to azides, limiting direct use in copper-catalyzed alkyne-azide cycloaddition (CuAAC).
Azido-Terminated Derivative
  • Reactivity : The -N₃ group facilitates CuAAC, a cornerstone of bioorthogonal chemistry. For example, describes its use in immobilizing carbohydrates on polymeric surfaces via photo-click reactions .
  • Synthesis : Prepared by substituting -Cl with NaN₃ in DMF (yield: 93%) .
Amino-Terminated Derivative
  • Reactivity: The -NH₂ group allows conjugation with carboxylic acids, activated esters, or epoxides. highlights its role in synthesizing silicate prodrugs for nanoparticle formulations .
  • Synthesis : Achieved via Staudinger reaction (azide to amine conversion using PPh₃) or direct substitution with ammonia .

Spectral and Physical Property Differences

  • NMR Shifts: Chloro Derivative: Distinct δ 4.12 (propargyl CH₂) and δ 2.41 (alkyne proton) in ¹H-NMR . Azido Derivative: Absence of chloro signals; azide-related peaks observed at δ 3.30–3.50 (overlapping with ether protons) . Amino Derivative: Broad δ 1.50–2.00 (NH₂) in ¹H-NMR, absent in chloro/azido analogs .
  • Solubility: Chloro and azido derivatives are hydrophobic, while amino analogs exhibit improved water solubility due to -NH₂ polarity .

Biological Activity

3-(2-(2-(Chloromethoxy)ethoxy)ethoxy)prop-1-yne, often referred to as a chloromethoxy derivative, is a compound of interest in biological and medicinal chemistry due to its unique structural properties and potential applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a chloromethoxy group attached to a prop-1-yne backbone, contributing to its reactivity and interaction with biological systems. Its chemical formula is C9H16ClO3C_9H_{16}ClO_3, and it has been synthesized through various organic chemistry methods involving nucleophilic substitution reactions.

The biological activity of this compound primarily involves its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Inhibition of Protein Synthesis : The compound can incorporate into the growing peptide chain during protein synthesis, leading to premature termination. This property is particularly useful in proteomics for studying protein turnover and synthesis dynamics.
  • Enzyme Inhibition : Derivatives of this compound have been investigated for their potential to inhibit specific enzymes involved in disease pathways, making them candidates for therapeutic development.

Antimicrobial Activity

Research has shown that chloromethoxy compounds exhibit varying degrees of antimicrobial activity. In studies involving similar compounds, significant inhibitory effects against Gram-positive and Gram-negative bacteria were observed. For instance:

  • Gram-positive bacteria : Compounds similar to this compound have demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus.
  • Gram-negative bacteria : Activity against Escherichia coli and Pseudomonas aeruginosa has also been reported, with minimum inhibitory concentrations (MICs) ranging from 1 to 4 µg/mL for some derivatives .

Case Studies

A notable case study explored the synthesis of various coumarin analogues, which share structural features with this compound. These analogues were tested for their antimicrobial potential:

CompoundTarget BacteriaMIC (µg/mL)Inhibition (%)
21aS. aureus1100
23cK. pneumoniae471.4
49eE. coli850

The results indicated that structural modifications could enhance the antimicrobial efficacy of compounds related to the chloromethoxy series .

Synthetic Routes

The synthesis of this compound typically involves:

  • Nucleophilic Substitution : Reaction between chlorinated ethyl ethers and propyne derivatives under basic conditions.
  • Optimization for Yield : Industrial production utilizes continuous flow reactors to enhance yield and purity while minimizing side reactions.

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